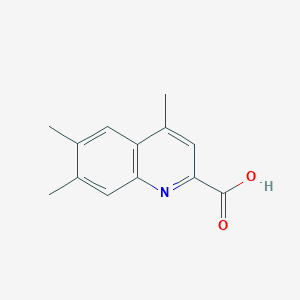

4,6,7-Trimethylquinoline-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4,6,7-trimethylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C13H13NO2/c1-7-4-10-9(3)6-12(13(15)16)14-11(10)5-8(7)2/h4-6H,1-3H3,(H,15,16) |

InChI Key |

OKGYPSBXNMUSMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C=C2C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,6,7 Trimethylquinoline 2 Carboxylic Acid and Analogues

Classical Approaches to Quinoline (B57606) and Quinoline Carboxylic Acid Synthesis

The foundational methods for quinoline synthesis, many of which were developed in the late 19th and early 20th centuries, remain relevant for the construction of substituted quinoline frameworks. These reactions often involve the condensation of anilines with carbonyl compounds or their derivatives, followed by cyclization.

Adaptations of Pfitzinger and Doebner Reactions for Substituted Quinoline-2-Carboxylic Acids

The Pfitzinger and Doebner reactions are classical methods that directly yield quinoline carboxylic acids.

The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net This reaction typically yields quinoline-4-carboxylic acids. wikipedia.orgjocpr.com The mechanism commences with the hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration afford the final quinoline-4-carboxylic acid. wikipedia.org To synthesize a 2-carboxylic acid derivative such as 4,6,7-trimethylquinoline-2-carboxylic acid, a modification of the starting materials would be necessary, which is not a direct application of the classical Pfitzinger reaction.

The Doebner reaction is a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.govwikipedia.org The reaction mechanism can proceed through two possible pathways: an initial aldol (B89426) condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization, or the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org This method is particularly useful for the synthesis of 2-substituted quinoline-4-carboxylic acids. nih.gov Similar to the Pfitzinger reaction, the direct synthesis of a quinoline-2-carboxylic acid via the classical Doebner reaction is not straightforward. However, a modified Doebner hydrogen transfer reaction has been developed for the synthesis of substituted quinolines. bohrium.comacs.org

| Reaction | Reactants | Product Type | Reference |

| Pfitzinger | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | nih.govwikipedia.org |

Friedländer and Skraup Syntheses in the Context of Polysubstituted Quinoline Frameworks

The Friedländer and Skraup syntheses are versatile methods for the construction of the quinoline core, which can then be further functionalized.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base. eurekaselect.comorganic-chemistry.org This method is one of the most straightforward approaches for preparing polysubstituted quinolines. ijcce.ac.irresearchgate.net The reaction proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclodehydration to yield the quinoline ring system. eurekaselect.com A variety of catalysts, including protic and Lewis acids, have been employed to promote this reaction. ijcce.ac.irresearchgate.net

The Skraup synthesis is a reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. iipseries.orgpharmaguideline.com The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of aniline. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring. iipseries.org This method is generally used for the synthesis of unsubstituted or simply substituted quinolines and is known to be a vigorous reaction. organicreactions.orgresearchgate.net

| Reaction | Reactants | Product Type | Key Features | Reference |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Polysubstituted quinoline | Simple and straightforward | eurekaselect.comorganic-chemistry.org |

| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing agent | Quinoline | Vigorous reaction conditions | iipseries.orgpharmaguideline.com |

Gould-Jacobs and Conrad-Limpach Methodologies for Quinolinone Precursors

The Gould-Jacobs and Conrad-Limpach reactions are important for the synthesis of quinolin-4-ones, which can serve as precursors to other quinoline derivatives.

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgdrugfuture.com This intermediate can then be saponified and decarboxylated to yield a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolinone form. wikipedia.orgmdpi.com The cyclization step often requires high temperatures. mdpi.comablelab.eu This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

The Conrad-Limpach synthesis is the condensation of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The reaction conditions determine the product: at lower temperatures, a kinetically controlled reaction gives a 4-hydroxyquinoline, while at higher temperatures, the thermodynamically favored 2-hydroxyquinoline (B72897) (or 2-quinolinone) is formed. wikipedia.orgquimicaorganica.org The reaction proceeds via a Schiff base intermediate, which then undergoes cyclization. wikipedia.org The use of high-boiling point solvents can improve the yields of the thermal condensation step. nih.gov

| Reaction | Reactants | Intermediate/Product | Reference |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline | wikipedia.orgdrugfuture.com |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline or 2-Hydroxyquinoline | wikipedia.orgquimicaorganica.org |

Contemporary and Green Chemical Strategies for Quinoline Carboxylic Acid Construction

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally friendly methods for the construction of heterocyclic compounds like quinolines.

Oxidative Annulation and C-H Activation in Quinoline Synthesis

Transition-metal-catalyzed C-H activation and oxidative annulation have emerged as powerful tools for the synthesis of quinolines. mdpi.comsciprofiles.com These methods often involve the reaction of anilines or other nitrogen-containing compounds with alkynes or other coupling partners, where a transition metal catalyst facilitates the formation of new carbon-carbon and carbon-nitrogen bonds through the direct functionalization of C-H bonds. snnu.edu.cnrsc.org For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been reported for the synthesis of quinolines. snnu.edu.cn Similarly, copper-catalyzed oxidative C-H annulation of quinolines has been described. acs.org These strategies offer high efficiency and broad substrate tolerance. mdpi.com

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that contains the majority of the atoms from the starting materials. researchgate.netrsc.org The Doebner reaction, mentioned earlier, is a classic example of an MCR for quinoline synthesis. tandfonline.com Modern MCRs often employ green chemistry principles, such as using eco-friendly solvents and catalysts. tandfonline.comscribd.com For example, a one-pot multicomponent Doebner hydrogen transfer strategy has been developed for the synthesis of 4-quinoline carboxylic acids using p-toluenesulfonic acid as a catalyst in a water and ethylene (B1197577) glycol solvent system. tandfonline.comresearchgate.net These methods are advantageous due to their operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds. researchgate.netrsc.org

Transition Metal-Catalyzed Syntheses for Substituted Quinoline Rings

Transition-metal catalysis has become a dominant strategy for constructing complex quinoline scaffolds from readily available starting materials. nih.gov These methods offer advantages over traditional named reactions by providing milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation. Catalysts based on palladium, copper, rhodium, iron, and nickel have been extensively utilized in the synthesis of substituted quinolines. nih.gov

Common strategies involve the cyclization and annulation of substituted anilines with various coupling partners. For instance, copper-catalyzed one-pot reactions of anilines and aldehydes can proceed through C-H functionalization to build the quinoline ring. nih.gov Palladium-catalyzed reactions, such as Sonogashira coupling, can be employed in domino sequences to construct the quinoline core from starting materials like benzimidoyl chlorides and 1,6-enynes. nih.gov

The functionalization of a pre-formed quinoline ring via C-H activation is another powerful transition-metal-catalyzed approach. mdpi.comresearchgate.net This method allows for the direct introduction of substituents at specific positions. While C-2 functionalization is common, achieving regioselectivity can be challenging and often requires the use of directing groups, such as in quinoline N-oxides, to guide the catalyst to the desired position. mdpi.comresearchgate.net For example, palladium-catalyzed C-2 arylation of quinoline N-oxide has been demonstrated. acs.org While direct C-H carboxylation at the C-2 position is less common, the introduction of a group that can be later converted to a carboxylic acid, such as an alkenyl group, is a viable strategy.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Catalyst System | Reaction Type | Starting Materials | General Product | Reference |

|---|---|---|---|---|

| Copper | C-H Functionalization/Annulation | Anilines, Aldehydes | Substituted Quinolines | nih.gov |

| Palladium | Sonogashira Coupling/Domino Reaction | Benzimidoyl Chlorides, 1,6-Enynes | Substituted Quinolines | nih.gov |

| Rhodium | Cascade Annulation | o-Vinylanilines, Alkynes | 2,3-Disubstituted Quinolines | nih.gov |

| Iron | Oxidative Coupling | Anilines, Alkynes | Substituted Quinolines | nih.gov |

| Nickel | Cyclization | 2-Iodoanilines, Alkynyl Aryl Ketones | 2,4-Disubstituted Quinolines | nih.gov |

Microwave-Assisted and Solvent-Free Syntheses in Quinoline Chemistry

In recent years, green chemistry principles have driven the adoption of microwave-assisted synthesis and solvent-free reaction conditions in quinoline chemistry. chempedia.info Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. nih.gov Solvent-free, or solid-phase, synthesis further enhances the environmental friendliness of a procedure by eliminating the need for volatile organic solvents. nih.gov

These green techniques are often applied to classical quinoline syntheses. For example, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, can be efficiently performed under microwave irradiation and solvent-free conditions, often with the aid of a solid acid catalyst like p-toluenesulfonic acid. wikipedia.orgnih.gov Similarly, the Combes synthesis, reacting an aniline with a β-diketone, has been adapted to microwave-assisted, solvent-free conditions using catalysts such as acidic resins. nih.gov This approach provides high yields of quinolines in short reaction times. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted/Solvent-Free Quinoline Syntheses

| Reaction | Conventional Conditions | Microwave/Solvent-Free Conditions | Advantages of Green Method | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Reflux in organic solvent, several hours | Neat reagents, acid catalyst, microwave irradiation (5-10 min) | Drastically reduced reaction time, excellent yields, no solvent | nih.govnih.gov |

| Combes Synthesis | Reflux in organic solvent (e.g., xylene), H₂SO₄ catalyst | Solid acid catalyst (e.g., NKC-9 resin), microwave irradiation (1.5 min) | Very short reaction time, high yields, reusable catalyst | nih.gov |

Regioselective Synthesis of the 2-Carboxylic Acid Functionality in Trimethylquinolines

The introduction of a carboxylic acid group specifically at the 2-position of the quinoline ring presents a distinct synthetic challenge, as many classical methods favor substitution at the 4-position. For example, the Doebner and Pfitzinger reactions are well-established routes to quinoline-4-carboxylic acids. acs.orgpharmaguideline.com Therefore, achieving the 2-carboxy substitution requires specialized strategies.

One plausible and effective two-step approach is the synthesis of a 2-methylquinoline (B7769805) precursor followed by its selective oxidation. To obtain the required 2,4,6,7-tetramethylquinoline (B1625702) intermediate, a reaction like the Combes synthesis could be employed, starting from 3,4-dimethylaniline (B50824) and pentane-2,4-dione. Subsequent oxidation of the C-2 methyl group can be achieved using various oxidizing agents. For instance, nickel peroxide has been shown to effectively oxidize 2-methylquinoline derivatives to the corresponding quinoline-2,3-dicarboxylic acids in an aqueous base at room temperature. tandfonline.com Other methods, such as haloform-type reactions, can also convert a 2-methyl group into a carboxylic acid. youtube.com

Another powerful method for introducing functionality at the C-2 position is the Reissert reaction . wikipedia.org In this reaction, the parent quinoline (in this case, 4,6,7-trimethylquinoline) is treated with an acid chloride and potassium cyanide to form an N-acyl-2-cyano-1,2-dihydroquinoline intermediate, known as a Reissert compound. Subsequent acidic or basic hydrolysis of this intermediate yields the desired quinoline-2-carboxylic acid. chempedia.infowikipedia.org

A more direct, one-pot synthesis of quinoline-2-carboxylates involves the reaction of 2-aminobenzaldehydes with β-nitroacrylates. nih.gov This method proceeds via a sequence of aza-Michael addition, intramolecular Henry reaction, and subsequent eliminations to form the aromatic quinoline-2-carboxylate ester, which can then be hydrolyzed. nih.gov To apply this to the target molecule, the synthesis would require the precursor 2-amino-4,5-dimethylbenzaldehyde (B6164691).

Table 3: Methodologies for Obtaining Quinoline-2-Carboxylic Acids

| Method | Key Steps | Precursor Required | General Product | Reference |

|---|---|---|---|---|

| Oxidation of 2-Methylquinoline | 1. Synthesis of 2-methylquinoline. 2. Oxidation of the methyl group. | Substituted 2-Methylquinoline | Quinoline-2-carboxylic acid | tandfonline.comyoutube.com |

| Reissert Reaction | 1. Formation of Reissert compound with KCN/Acyl Chloride. 2. Hydrolysis of the cyano group. | Substituted Quinoline | Quinoline-2-carboxylic acid | chempedia.infowikipedia.org |

| One-pot Aza-Michael/Henry Reaction | Reaction of 2-aminobenzaldehyde (B1207257) with β-nitroacrylate followed by cyclization and hydrolysis. | Substituted 2-Aminobenzaldehyde | Quinoline-2-carboxylate | nih.gov |

Chemical Reactivity and Mechanistic Pathways of 4,6,7 Trimethylquinoline 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for the synthesis of a wide array of derivatives, primarily through nucleophilic acyl substitution mechanisms. pressbooks.pubkhanacademy.org

Esterification of quinoline-2-carboxylic acids is a fundamental transformation, typically achieved through reactions with alcohols under acidic conditions, a process known as the Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process, and to achieve high yields, it often requires a large excess of the alcohol or the removal of water as it is formed. nih.govresearchgate.net The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.com

Kinetic studies of esterification reactions involving carboxylic acids are often modeled using second-order rate equations, considering the reaction to be reversible. jptcp.com Factors such as temperature, catalyst concentration, and the molar ratio of reactants significantly influence the forward and reverse rate constants. jptcp.com While specific kinetic data for 4,6,7-trimethylquinoline-2-carboxylic acid is not extensively documented, the principles governing the esterification of other carboxylic acids are directly applicable. nih.govjptcp.com The electron-donating methyl groups on the quinoline (B57606) ring are not expected to significantly alter the fundamental mechanism at the distal carboxylic acid group but may have subtle electronic effects on reaction rates.

Table 1: Typical Conditions for Esterification

| Reaction Type | Reagents | Catalyst | Typical Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol (often as solvent) | Strong acid (e.g., H₂SO₄) | Reflux temperature |

| Steglich Esterification | Alcohol | DCC, DMAP (cat.) | Room temperature |

| From Acyl Chlorides | Alcohol | Pyridine (B92270) or other base | 0°C to room temperature |

The direct conversion of carboxylic acids to amides by reaction with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the synthesis of amides from this compound necessitates the activation of the carboxyl group. This is commonly achieved using coupling reagents widely employed in peptide synthesis. researchgate.netnih.gov

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are used to convert the carboxylic acid into a more reactive intermediate. google.compeptide.com The reaction proceeds through an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. libretexts.org To minimize side reactions and reduce racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.com These additives react with the O-acylisourea intermediate to form an active ester, which then reacts cleanly with the amine to yield the desired amide. nih.gov This approach allows for the formation of amide bonds under mild conditions and is applicable to a wide range of amines, including electron-deficient ones. nih.govnih.govrsc.org

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Abbreviation | Additive | Byproduct |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide | DIC | HOBt, HOAt | Diisopropylurea (DIU) |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide | EDC | HOBt, DMAP | Water-soluble urea |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DIPEA, Hunig's base | Tetramethylurea |

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in organic synthesis. vanderbilt.edulibretexts.org

Acyl Halides: this compound can be converted to its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgajchem-a.comorgoreview.com The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. libretexts.orgorgoreview.com With thionyl chloride, a chlorosulfite intermediate is formed, which then undergoes nucleophilic attack by a chloride ion. libretexts.orgorgoreview.com These acyl chlorides are significantly more reactive than the parent carboxylic acid towards nucleophiles. vanderbilt.edulibretexts.org Similarly, acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃). libretexts.orgunizin.org

Anhydrides: Acid anhydrides can be synthesized from this compound through several methods. A common laboratory method involves the reaction of the corresponding acyl chloride with a carboxylate salt. libretexts.orgunizin.orglibretexts.org Alternatively, two equivalents of the carboxylic acid can be dehydrated using a strong dehydrating agent. youtube.com Coupling reagents like DCC can also facilitate the formation of anhydrides from carboxylic acids. nih.gov Symmetrical anhydrides are formed when a single carboxylic acid is used, while mixed anhydrides can be prepared by reacting an acyl chloride with a different carboxylate. libretexts.orgyoutube.com

Table 3: Reagents for Acyl Halide and Anhydride Synthesis

| Target Derivative | Reagent(s) | Typical Conditions |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF |

| Acyl Chloride | Oxalyl chloride ((COCl)₂) | Mild conditions, often with catalytic DMF |

| Acyl Bromide | Phosphorus tribromide (PBr₃) | Varies, often neat or in ether |

| Symmetric Anhydride | Acyl chloride + Carboxylate salt | Anhydrous conditions |

| Symmetric Anhydride | Dehydrating agent (e.g., P₂O₅) | Heating |

Reactivity of the Quinoline Ring System to Electrophilic and Nucleophilic Attack

The quinoline ring is a heteroaromatic system where the benzene (B151609) ring is fused to a pyridine ring. The reactivity of this system is distinct from that of its constituent parts.

Electrophilic Attack: The pyridine moiety of the quinoline ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene. uoanbar.edu.iq In acidic media, protonation of the nitrogen atom further increases this deactivation. uoanbar.edu.iq In this compound, the presence of three electron-donating methyl groups on the benzenoid ring (at positions 6 and 7) and the pyridine ring (at position 4) counteracts this deactivation to some extent. These groups increase the electron density of the ring system, making it more susceptible to electrophilic attack than unsubstituted quinoline. The substitution would likely be directed to the available positions on the benzenoid ring (positions 5 and 8), governed by the directing effects of the methyl groups.

Nucleophilic Acyl Substitution Mechanisms in Quinoline Carboxylic Acid Derivatives

The conversion of this compound into its esters, amides, and anhydrides proceeds via a common mechanistic pathway: nucleophilic acyl substitution. pressbooks.pubkhanacademy.org This mechanism is generally a two-step process involving addition followed by elimination.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or carboxylate) on the electrophilic carbonyl carbon of the activated carboxylic acid derivative. khanacademy.orgvanderbilt.edu This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. pressbooks.pub

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. vanderbilt.edu The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, a leaving group is expelled. khanacademy.org

The reactivity of the carboxylic acid derivative is largely determined by the ability of the substituent to act as a good leaving group. vanderbilt.edu Acyl halides are the most reactive because halide ions are excellent leaving groups. libretexts.org Anhydrides are slightly less reactive, followed by esters, with amides being the least reactive due to the poor leaving group ability of the amide anion. vanderbilt.edu

Mechanistic Investigations of Synthetic Transformations on the Quinoline Ring

The synthesis of the this compound scaffold itself can be understood through classic named reactions for quinoline synthesis, such as the Pfitzinger and Doebner reactions.

The Pfitzinger reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group in the presence of a base. nih.gov To synthesize the target molecule, a 5,6-dimethylisatin would react with a compound like pyruvic acid. The mechanism involves the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound, subsequent cyclization, and dehydration to form the quinoline ring.

The Doebner reaction is a three-component reaction between an aniline (B41778), an α,β-unsaturated carbonyl compound, and pyruvic acid. nih.govresearchgate.net For the target molecule, 3,4-dimethylaniline (B50824) could be a starting material. Mechanistic studies suggest the reaction proceeds through the formation of an imine from the aniline and an aldehyde, which then undergoes a Michael addition with the enolate of pyruvic acid, followed by cyclization and oxidation to yield the final quinoline-4-carboxylic acid. nih.gov While this typically yields 4-carboxyquinolines, variations can provide access to 2-carboxyquinolines. These synthetic pathways highlight the mechanistic steps of C-C and C-N bond formation, cyclization, and aromatization that are fundamental to constructing the quinoline core. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 4,6,7 Trimethylquinoline 2 Carboxylic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the atomic connectivity and structure.

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 4,6,7-Trimethylquinoline-2-carboxylic acid is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the protons of the three methyl groups, and the acidic proton of the carboxyl group.

The aromatic region will be simplified compared to the parent quinoline-2-carboxylic acid due to the substitution at positions 4, 6, and 7. This leaves three aromatic protons at positions 3, 5, and 8.

The H-3 proton , being adjacent to the electron-withdrawing carboxylic acid group, is expected to appear as a singlet in the downfield region.

The H-5 proton , positioned between two methyl groups (at C4 and C6), will also be a singlet.

The H-8 proton , adjacent to the C7-methyl group, will appear as a singlet.

The three methyl groups (at C4, C6, and C7) will each produce a distinct singlet signal in the upfield region of the spectrum, typically around 2.5 ppm chemicalbook.com. The acidic proton of the carboxylic acid (-COOH) will be observed as a broad singlet at a very downfield chemical shift, often exceeding 12 ppm, due to strong deshielding and hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| >12.0 | Broad Singlet | 1H | -COOH |

| ~8.2 | Singlet | 1H | H-3 |

| ~7.8 | Singlet | 1H | H-5 |

| ~7.6 | Singlet | 1H | H-8 |

| ~2.7 | Singlet | 3H | 4-CH₃ |

| ~2.5 | Singlet | 3H | 6-CH₃ or 7-CH₃ |

| ~2.4 | Singlet | 3H | 7-CH₃ or 6-CH₃ |

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. For this compound, a total of 14 distinct carbon signals are expected: nine for the quinoline ring carbons, one for the carboxylic acid carbon, one for the C2 carbon to which it is attached, and three for the methyl group carbons.

The carboxyl carbon (-COOH) is highly deshielded and will appear far downfield, typically in the 165-185 ppm range.

The quaternary carbons of the quinoline ring (C-2, C-4, C-4a, C-6, C-7, C-8a) will have distinct chemical shifts. The carbons bearing methyl groups (C-4, C-6, C-7) and the carbon attached to the carboxyl group (C-2) will be shifted downfield relative to their unsubstituted counterparts.

The remaining aromatic CH carbons (C-3, C-5, C-8) will resonate in the typical aromatic region (120-140 ppm).

The three methyl carbons will appear in the upfield region of the spectrum, generally between 15 and 25 ppm jcsp.org.pk.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~148-152 | C-2, C-8a |

| ~145-148 | C-4 |

| ~135-140 | C-6, C-7 |

| ~125-130 | C-4a, C-5, C-8 |

| ~120-125 | C-3 |

| ~20-25 | 4-CH₃ |

| ~18-22 | 6-CH₃, 7-CH₃ |

While 1D NMR provides chemical shift information, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily confirm the absence of coupling between the singlet aromatic protons (H-3, H-5, H-8), reinforcing their isolated positions on the ring. Weak, long-range couplings might be observed between the methyl protons and adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively link the proton signals for H-3, H-5, and H-8 to their corresponding carbon signals (C-3, C-5, and C-8) and to assign each methyl proton signal to its specific methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular framework. Key expected HMBC correlations would include:

The H-3 proton showing correlations to the carboxyl carbon, C-2, C-4, and C-4a.

Protons of the 4-CH₃ group correlating to C-3, C-4, and C-4a.

The H-5 proton correlating to C-4, C-6, C-7, and C-8a.

Protons of the 6-CH₃ group correlating to C-5, C-6, and C-7.

Protons of the 7-CH₃ group correlating to C-6, C-7, and C-8.

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern of the quinoline ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies that correspond to specific functional groups and structural features. FT-IR and Raman spectroscopy are complementary techniques that offer a detailed vibrational fingerprint of the molecule.

The carboxylic acid functional group gives rise to several highly characteristic and intense bands in the vibrational spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of these bands.

O-H Stretch: A very broad and strong absorption band is expected in the FT-IR spectrum, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch is expected between 1710 cm⁻¹ and 1680 cm⁻¹. Its position in this range is characteristic of an aromatic carboxylic acid.

C-O Stretch and O-H Bend: Two coupled vibrations involving the C-O single bond and the O-H group result in bands in the fingerprint region. The C-O stretching vibration typically appears as a strong band between 1320 cm⁻¹ and 1210 cm⁻¹, while the in-plane O-H bending vibration is found between 1440 cm⁻¹ and 1395 cm⁻¹.

O-H Out-of-Plane Bend: A broad band of medium intensity often appears near 920 cm⁻¹, which is characteristic of the out-of-plane bend of the hydroxyl group in a hydrogen-bonded dimer.

Characteristic Vibrational Frequencies of the Carboxyl Group

| Frequency Range (cm⁻¹) | Assignment | Intensity (FT-IR) |

| 3300 - 2500 | O-H Stretch (H-bonded) | Strong, Very Broad |

| 1710 - 1680 | C=O Stretch | Very Strong |

| 1440 - 1395 | O-H In-plane Bend | Medium |

| 1320 - 1210 | C-O Stretch | Strong |

| ~920 | O-H Out-of-plane Bend (dimer) | Medium, Broad |

The vibrations of the trimethyl-substituted quinoline ring and the methyl groups provide further structural confirmation.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, corresponding to the stretching of the C-H bonds on the aromatic ring.

Aliphatic C-H Stretch: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups will appear just below 3000 cm⁻¹, typically in the 2980-2870 cm⁻¹ range.

Quinoline Ring Vibrations (C=C and C=N Stretches): The quinoline core gives rise to a series of characteristic skeletal stretching vibrations. Multiple strong to medium bands are expected in the 1620-1430 cm⁻¹ region, which are typical for aromatic and heteroaromatic ring systems researchgate.net.

Methyl Group Bending: Asymmetric and symmetric C-H bending (deformation) modes of the methyl groups will produce bands around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

C-H Out-of-Plane Bending: In the region below 900 cm⁻¹, characteristic bands arise from the out-of-plane bending of the remaining aromatic C-H bonds. The specific frequencies are diagnostic of the substitution pattern on the rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the validation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a unique molecular formula from the measured exact mass.

For this compound, the molecular formula is C₁₃H₁₃NO₂. The theoretical exact mass of its protonated form, [M+H]⁺, can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is then compared against the experimentally measured m/z value from the HRMS instrument. A match within a narrow tolerance, typically less than 5 parts per million (ppm), provides strong evidence for the proposed molecular formula, effectively ruling out other combinations of atoms that might have the same nominal mass.

In studies of related quinoline-carboxylic acid derivatives, HRMS is routinely used for structural confirmation. For instance, various 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been synthesized and verified using HRMS, where the calculated mass for the protonated molecule ([M+H]⁺) was found to be in close agreement with the experimentally determined value frontiersin.org. This process of comparing the theoretical exact mass with the high-precision measured mass is a critical step in confirming the identity of a newly synthesized compound.

Table 1: HRMS Data for Molecular Formula Validation of C₁₃H₁₃NO₂

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 216.09681 Da |

| Hypothetical Measured Mass | 216.0971 Da |

| Mass Difference (ppm) | 1.34 ppm |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

Electronic absorption (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The key to a molecule's UV-Vis spectrum lies in its chromophore—the part of the molecule responsible for the electronic transition.

The chromophore of this compound is the substituted quinoline ring system. This bicyclic aromatic system constitutes an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed in such aromatic systems are π → π* transitions, which are typically intense.

Experimental and theoretical studies on related quinoline derivatives, such as quinoline-7-carboxaldehyde, have detailed these spectroscopic properties researchgate.net. The UV-Vis spectra of these compounds, typically recorded in solvents like ethanol or chloroform, show multiple absorption bands. These bands are generally attributed to the π → π* transitions within the quinoline nucleus. The substitution pattern on the ring, including the methyl and carboxylic acid groups, can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε), known as bathochromic (red) or hypsochromic (blue) shifts, by modifying the energy levels of the molecular orbitals. In general, carotenoids, which also possess conjugated systems, exhibit three distinct absorption peaks in the visible spectrum mdpi.com. Similarly, phenolic compounds show characteristic peaks between 280 and 330 nm nih.gov.

Table 2: Expected UV-Vis Absorption Bands for the Quinoline Chromophore

| Wavelength Range (nm) | Transition Type | Description |

| ~220-250 nm | π → π | High-energy transition within the aromatic system. |

| ~270-300 nm | π → π | Transition involving the benzenoid part of the quinoline ring. |

| >300 nm | π → π* | Lower-energy transition involving the entire conjugated system. |

X-ray Crystallography for Definitive Solid-State Structure Elucidation of Related Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid nih.gov. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. This technique provides an unambiguous elucidation of the molecule's conformation and its packing arrangement in the solid state.

While a crystal structure for this compound itself is not described in the available literature, extensive crystallographic data exists for closely related quinoline-2-carboxylic acid and its derivatives. For example, the crystal structure of quinoline-2-carboxylic acid reveals its existence in both neutral and zwitterionic forms within the crystal, held together by hydrogen bonds researchgate.net.

A study on 2-(4-methylphenyl)quinoline-4-carboxylic acid provides a clear example of the detailed information obtainable. In this derivative, the dihedral angle between the quinoline mean plane and the toluene ring is 25.29 (7)°, and the molecules are linked in the crystal by O—H···N hydrogen bonds, forming chains researchgate.net. This level of detail is crucial for understanding intermolecular interactions that govern the physical properties of the solid material. The data obtained from such analyses, including unit cell parameters and atomic coordinates, serve as the definitive structural proof for a crystalline compound.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Derivative: 2-(4-Methylphenyl)quinoline-4-carboxylic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1001 (6) |

| b (Å) | 15.3464 (11) |

| c (Å) | 20.3037 (17) |

| β (˚) | 90.859 (9) |

| Volume (ų) | 1277.4 (2) |

| Key Dihedral Angle | Toluene ring to quinoline plane: 25.29 (7)° |

Computational and Theoretical Investigations of 4,6,7 Trimethylquinoline 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations in organic chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com It is employed to predict a wide range of molecular properties, including equilibrium geometries, electronic structures, and vibrational frequencies. researchgate.net By modeling the electron density, DFT calculations can provide a deep understanding of the fundamental characteristics of 4,6,7-Trimethylquinoline-2-carboxylic acid.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its molecular architecture.

A crucial aspect of the geometry of this molecule is the conformational freedom of the carboxylic acid group relative to the quinoline (B57606) ring. The rotation around the C2-C(OOH) single bond gives rise to different conformers. Typically, carboxylic acids can exist in syn and anti conformations, referring to the orientation of the acidic proton with respect to the carbonyl group (O=C–O–H dihedral angle of approximately 0° for syn and 180° for anti). nih.gov While the syn conformation is generally more stable, the presence of intramolecular hydrogen bonding, such as between the carboxylic acid's hydroxyl group and the quinoline nitrogen, can significantly influence the preferred geometry. nih.govnih.gov In similar molecules like 2-phenylquinoline-4-carboxylic acid, an intramolecular O—H⋯N hydrogen bond is a key structural feature that stabilizes the conformation. nih.govresearchgate.net

Computational analysis would involve optimizing the geometry of various possible conformers and comparing their relative energies to identify the global minimum energy structure. The table below presents typical geometrical parameters that would be determined through such a DFT calculation, illustrated with data for a related quinoline carboxylic acid structure for context.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Carboxylic Acid Moiety Note: This data is representative and not specific to this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.37 | C2-C3-C4 | 120.5 |

| C2-C(OOH) | 1.50 | N1-C2-C(OOH) | 117.8 |

| C=O | 1.22 | C2-C-O | 114.0 |

| C-OH | 1.35 | C2-C=O | 123.0 |

| O-H | 0.97 | C-O-H | 108.5 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.orgimperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophilic), while the LUMO acts as an electron acceptor (electrophilic). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and that the molecule is more easily polarizable. nih.gov Conversely, a large energy gap indicates high stability. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity. researchgate.net FMO analysis for this compound would reveal the distribution of these orbitals, indicating the most probable sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors Note: The values below are illustrative examples for demonstrating the output of a DFT calculation.

| Parameter | Value (eV) | Reactivity Descriptor | Value (eV) |

| EHOMO | -6.5 | Electronegativity (χ) | 4.5 |

| ELUMO | -2.5 | Chemical Hardness (η) | 2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 | Global Electrophilicity (ω) | 5.06 |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. wuxiapptec.comlibretexts.org

In an MEP map, regions of negative electrostatic potential (typically colored red) are characterized by an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. youtube.com For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, highlighting these as the primary centers for electrophilic interaction. The acidic hydrogen of the carboxyl group would be a site of high positive potential, indicating its susceptibility to deprotonation.

Prediction of Spectroscopic Parameters via ab initio and DFT Methods

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting and assigning experimental spectra. researchgate.net DFT and ab initio calculations can provide theoretical NMR, IR, and Raman spectra that often show good agreement with experimental data. nih.gov

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches for predicting isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

Predicting the ¹H and ¹³C NMR spectra for this compound would involve optimizing the molecule's geometry and then performing GIAO calculations. mdpi.com It is crucial to account for solvent effects, as these can significantly influence chemical shifts, particularly for acidic protons like the one in the carboxyl group. nih.gov Computational NMR can help assign specific peaks in an experimental spectrum to the corresponding nuclei in the molecule.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) Note: These values are hypothetical and serve as an example of predicted data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 168.5 |

| C2 (Quinoline) | 151.0 |

| C4 (Quinoline) | 140.2 |

| C6 (Quinoline) | 138.1 |

| C7 (Quinoline) | 137.5 |

| C4a (Quinoline Bridgehead) | 129.8 |

| C8a (Quinoline Bridgehead) | 128.0 |

| CH₃ at C4 | 19.5 |

| CH₃ at C6 | 18.9 |

| CH₃ at C7 | 18.2 |

Theoretical Vibrational Spectra (IR and Raman)

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov This involves computing the harmonic vibrational frequencies corresponding to the normal modes of vibration. The results are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. nih.gov

A key advantage of theoretical calculations is the ability to visualize the atomic motions associated with each vibrational mode, which greatly aids in the assignment of complex experimental spectra. mdpi.com For this compound, calculations would predict characteristic frequencies for vibrations such as the O-H stretch and C=O stretch of the carboxylic acid, C-H stretches of the methyl groups and aromatic rings, and the various C-C and C-N stretching and bending modes of the quinoline skeleton. rsc.org

Table 4: Selected Predicted Vibrational Frequencies and Their Assignments Note: This table provides an example of typical vibrational modes and is not specific to the title compound.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3050 | ν(O-H) | O-H stretching (carboxylic acid) |

| ~2950 | ν(C-H) | C-H stretching (methyl groups) |

| ~1710 | ν(C=O) | C=O stretching (carboxylic acid) |

| ~1600 | ν(C=C) | Aromatic C=C stretching |

| ~1450 | δ(C-H) | C-H bending (methyl groups) |

| ~1300 | ν(C-O) | C-O stretching (carboxylic acid) |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. nih.govresearchgate.net This method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

A typical TD-DFT study of this compound would involve:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its most stable energetic state using a suitable DFT functional and basis set.

Excitation Energy Calculation: TD-DFT calculations are then performed on the optimized structure to determine the energies of vertical electronic transitions from the ground state to various excited states.

Spectral Simulation: The calculated excitation energies and oscillator strengths are used to simulate a theoretical UV-Visible absorption spectrum.

These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com The choice of solvent can be modeled using methods like the Polarizable Continuum Model (PCM) to simulate spectral shifts in different environments.

Table 1: Representative Data from a Hypothetical TD-DFT Analysis of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.50 | 354 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 3.95 | 314 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.50 | 275 | 0.45 | HOMO → LUMO+1 |

Note: The data in this table is hypothetical and serves as an example of typical results from a TD-DFT calculation. No published experimental or theoretical spectral data for this specific compound were found.

Reaction Mechanism Studies and Transition State Identification using Computational Chemistry

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including the synthesis of quinoline-4-carboxylic acids, often formed via methods like the Doebner reaction. nih.govresearchgate.net Such studies involve mapping the potential energy surface of the reaction to identify reactants, intermediates, transition states, and products.

A computational investigation into the synthesis mechanism of this compound would typically include:

Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of reactants, intermediates, and products.

Transition State (TS) Searching: Specialized algorithms are employed to locate the saddle point on the potential energy surface that connects reactants to products—the transition state. The structure of the TS provides a snapshot of the bond-forming and bond-breaking processes.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactant and product states.

These studies are crucial for understanding reaction feasibility, predicting reaction outcomes, and optimizing reaction conditions. frontiersin.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic movements, conformational changes, and interactions of a molecule with its environment, such as a solvent. u-bordeaux.fr

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the orientation of the carboxylic acid group relative to the quinoline ring fluctuates over time.

Solvation Structure: The arrangement of solvent molecules (e.g., water) around the solute molecule. This is particularly important for understanding the hydration of the polar carboxylic acid group and the hydrophobic quinoline core. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent atoms at a certain distance from solute atoms.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding solvent molecules, which significantly influences its solubility and chemical reactivity.

These simulations offer a microscopic view of the molecule's behavior in solution, complementing static quantum chemical calculations and experimental observations. nih.gov

Derivatization and Synthetic Applications of 4,6,7 Trimethylquinoline 2 Carboxylic Acid

Synthesis of Esters, Amides, and Hydrazides from the Carboxylic Acid Group

The carboxylic acid functionality is a prime site for derivatization into esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties and biological activity.

Esters: Esterification of quinoline-2-carboxylic acids can be achieved through several standard methods. Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), is a common approach. researchgate.net For substrates that may be sensitive to strong acid, alternative methods are employed. For instance, the use of TMS-diazomethane provides a mild and efficient route to methyl esters. nih.gov Another effective method involves the initial formation of a cesium salt of the carboxylic acid, followed by reaction with an alkyl halide like iodomethane. nih.gov

Amides: Amide bond formation from 4,6,7-trimethylquinoline-2-carboxylic acid can be accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form an intermediate acyl chloride, or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govrsc.org The use of phosphonitrilic chloride has also been reported as an efficient method for activating carboxylic acids for amidation. iajpr.com These methods are widely applicable to both aromatic and aliphatic amines. iajpr.comorganic-chemistry.org

Hydrazides: Hydrazides are typically synthesized by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux in a solvent like methanol (B129727) or ethanol. rjptonline.orgchemicalbook.com This reaction, known as hydrazinolysis, is a straightforward and high-yielding method for converting esters to the corresponding hydrazides. rjptonline.orgchemicalbook.com Alternatively, hydrazides can sometimes be prepared directly from the carboxylic acid by heating with hydrazine hydrate. rjptonline.org

| Derivative | General Method | Typical Reagents | Reference Example on Quinoline (B57606) Scaffolds |

|---|---|---|---|

| Esters | Fischer-Speier Esterification | Alcohol (e.g., CH₃OH), H₂SO₄ | researchgate.netnih.gov |

| Amides | Acid Activation & Amine Coupling | SOCl₂ then Amine; or EDC, Amine | nih.govrsc.org |

| Hydrazides | Hydrazinolysis of Esters | Hydrazine Hydrate, Alcohol (Solvent) | rjptonline.orgchemicalbook.com |

Chemical Modifications of the Quinoline Ring System via Electrophilic Aromatic Substitution or Nucleophilic Aromatic Substitution Pathways

The quinoline ring is a bicyclic heteroaromatic system with distinct electronic properties in its two rings. The pyridine (B92270) ring is generally electron-deficient, while the benzene (B151609) ring (carbocyclic ring) is electron-rich, influencing their reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack is expected to occur on the more electron-rich benzene portion of the quinoline ring. wikipedia.orglibretexts.org The existing substituents on this compound direct the position of incoming electrophiles. The methyl groups at positions 6 and 7 are activating and ortho-, para-directing. The methyl group at position 4 and the carboxylic acid at position 2 primarily influence the pyridine ring, but the carboxylic acid group also deactivates the entire ring system towards electrophilic attack. The primary directing influence on the benzene ring comes from the 6- and 7-methyl groups, which would direct incoming electrophiles to the 5- and 8-positions. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (fuming H₂SO₄). wikipedia.orgmasterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an electron-deficient ring and a good leaving group (like a halide). libretexts.org The pyridine ring of the quinoline scaffold is inherently electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. nih.gov However, without a pre-existing leaving group on the this compound scaffold, SNAr reactions are not straightforward. For SNAr to occur, a functional group, such as a halogen, would first need to be introduced onto the ring, particularly at the 2- or 4-positions, which are activated towards nucleophilic attack by the ring nitrogen. mdpi.com

| Reaction Type | Predicted Reactive Site | Influencing Factors | Potential Reagents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Positions 5 and 8 | Activating effect of 6- and 7-methyl groups directs attack to the carbocyclic ring. | HNO₃/H₂SO₄ (Nitration) Br₂/FeBr₃ (Bromination) |

| Nucleophilic Aromatic Substitution | Positions 2 and 4 (if a leaving group is present) | Electron-deficient pyridine ring is susceptible, but requires a leaving group. | Amines, Alkoxides (with a suitable substrate) |

Utilization as a Building Block in Complex Chemical Synthesis

Quinoline carboxylic acids are valuable building blocks for constructing more complex molecules, including natural products and pharmaceuticals. nih.gov Their rigid, planar structure and sites for functionalization make them useful scaffolds. For example, the carboxylic acid group can be used as a handle to connect the quinoline core to other molecular fragments via amide or ester linkages, a common strategy in drug discovery. nih.govnih.gov The synthesis of potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) has utilized quinoline carboxylic acid cores, where the carboxylic acid group is essential for binding to the target enzyme. nih.gov While specific examples starting from this compound are not prevalent in the reviewed literature, its structural similarity to other synthetically useful quinolines suggests its potential as a precursor for highly substituted, polycyclic systems or as a key fragment in the synthesis of biologically active compounds.

Strategies for Introducing Additional Functionalities on the Trimethylquinoline Scaffold

Beyond the reactions at the carboxylic acid and aromatic substitution on the ring, other strategies can introduce further chemical diversity.

Modification of Methyl Groups: The three methyl groups can potentially be functionalized. For example, benzylic-type radical halogenation could introduce a handle for further reactions on the methyl group at the 4-position, which is activated by both the aromatic system and the nitrogen atom.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for regioselective functionalization of quinoline scaffolds. nih.govnih.gov These methods can create new carbon-carbon or carbon-heteroatom bonds at positions that are difficult to access through classical electrophilic or nucleophilic substitution, potentially allowing for direct functionalization at positions like C-8 or C-5. nih.govnih.gov

N-Oxidation: The quinoline nitrogen can be oxidized to an N-oxide. This modification alters the electronic properties of the ring system, making it more susceptible to certain types of reactions and changing the regioselectivity of substitution. For instance, N-oxidation can activate the C2 and C4 positions for certain transformations.

These advanced strategies significantly expand the synthetic utility of the this compound scaffold, allowing for the creation of a diverse library of derivatives for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.